Ethyl 4-(4-((4-chloro-2-methylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate
Description
Overview of Pteridine-Based Compounds in Medicinal Chemistry
Pteridine-based compounds represent a critical class of nitrogen-containing heterocycles with a fused pyrimidine-pyrazine structure, first characterized by Wieland in 1941. These molecules exhibit broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them indispensable in drug discovery. The pteridine scaffold’s versatility arises from its ability to undergo diverse functionalization, enabling interactions with biological targets such as enzymes involved in nucleotide synthesis and cellular signaling pathways. For instance, triamterene, a pteridine-derived diuretic, highlights the therapeutic potential of this core structure. Recent advancements have extended their utility to organogelators and fluorescent materials, demonstrating their relevance beyond traditional medicinal applications.
Historical Context of Pteridine Derivative Development
The synthesis of pteridine derivatives dates to the early 20th century, with the Gabriel-Colman reaction emerging as a foundational method for constructing the pteridine nucleus. This approach involves cyclo-condensation of 5,6-diaminopyrimidine with diketones or glyoxal, yielding substituted pteridines. Over time, modifications such as the Pachter and Blicke syntheses expanded access to structurally diverse derivatives, including those with piperazine moieties. The 21st century has seen a resurgence in pteridine research, driven by their role in targeting drug-resistant pathogens and cancers. Notably, piperazine-substituted variants, such as those described in recent antiviral studies, underscore the scaffold’s adaptability to modern therapeutic challenges.
Significance of Piperazine-Substituted Pteridines
Piperazine-substituted pteridines combine the pharmacological robustness of the pteridine core with the pharmacokinetic advantages of the piperazine group, such as enhanced solubility and bioavailability. This structural motif facilitates interactions with biological targets through hydrogen bonding and π-π stacking, as evidenced by piperazine-containing pyranopyridines exhibiting antiproliferative activity against cancer cell lines. In hepatitis B virus (HBV) research, piperazine derivatives inhibit virion production without cytotoxicity, highlighting their therapeutic selectivity. The integration of piperazine into pteridine frameworks, as seen in Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, further enables modulation of electronic and steric properties, optimizing drug-receptor interactions.
Research Objectives and Scope
This article focuses on synthesizing and characterizing Ethyl 4-(4-((4-chloro-2-methylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate , a novel pteridine-piperazine hybrid. The objectives include:
- Elucidating synthetic pathways for integrating piperazine and pteridine moieties.
- Analyzing the compound’s structural features via spectroscopic methods.
- Evaluating preliminary in vitro biological activity, emphasizing anticancer and antimicrobial potential.
The scope excludes clinical applications, dosage optimization, and safety profiling, concentrating instead on molecular design and mechanistic insights.
Table 1: Key Synthetic Methods for Pteridine-Piperazine Hybrids
Properties
IUPAC Name |
ethyl 4-[4-(4-chloro-2-methylanilino)pteridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O2/c1-3-30-20(29)28-10-8-27(9-11-28)19-25-17-16(22-6-7-23-17)18(26-19)24-15-5-4-14(21)12-13(15)2/h4-7,12H,3,8-11H2,1-2H3,(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQKASUMJSHVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-((4-chloro-2-methylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate (CAS Number: 946349-73-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 427.9 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological effects, and a pteridine moiety, which is known for its role in biological systems.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 946349-73-1 |
| Molecular Formula | C20H22ClN7O2 |
| Molecular Weight | 427.9 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways. The presence of the piperazine and pteridine structures suggests potential interactions with neurotransmitter systems and metabolic enzymes.
Potential Targets
- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cell growth and survival.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their anticancer activity against various cancer cell lines. The results indicated that modifications on the piperazine ring significantly enhanced cytotoxicity against breast cancer cells, suggesting that this compound may possess similar properties due to its structural characteristics .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research has shown that certain pteridine derivatives can exhibit antibacterial effects against Mycobacterium tuberculosis and other pathogens.
Research Findings : A review highlighted the potential of pteridine-based compounds in drug discovery for tuberculosis, emphasizing their ability to penetrate bacterial membranes and inhibit essential metabolic pathways . This positions this compound as a candidate for further exploration in antimicrobial research.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the piperazine or pteridine moieties can lead to variations in potency and selectivity against target enzymes or receptors.
| Modification Type | Effect on Activity |
|---|---|
| Substitution on Piperazine Ring | Enhanced binding affinity to receptor targets |
| Alterations on Pteridine Moiety | Increased solubility and bioavailability |
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to Ethyl 4-(4-((4-chloro-2-methylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate exhibit promising antitumor properties. For instance, studies have shown that pteridine derivatives can inhibit tumor growth by interfering with folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells .
Case Study:
A study published in Drug Discovery Today highlighted the efficacy of pteridine derivatives against various cancer cell lines, demonstrating that modifications to the piperazine and pteridine moieties significantly enhance their cytotoxic effects .
Central Nervous System Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Piperazine derivatives have been extensively studied for their neuroactive properties, including anxiolytic and antidepressant effects.
Case Study:
A review in Medicinal Chemistry discussed several piperazine-based compounds that have shown efficacy in animal models for anxiety and depression, suggesting that this compound could be explored for similar therapeutic uses .
Inhibition of Bacterial Growth
Recent research has identified pteridine derivatives as potential antimicrobial agents. The ability of this compound to inhibit bacterial growth could be attributed to its interference with bacterial folate synthesis pathways.
Data Table: Antimicrobial Activity of Pteridine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Ethyl 4-(...) | Pseudomonas aeruginosa | 8 µg/mL |
Structure-Based Drug Design
The unique structure of this compound makes it a valuable candidate for structure-based drug design (SBDD). Computational modeling techniques can be employed to optimize its pharmacological properties.
Case Study:
A study on structure-based design approaches demonstrated how modifications to similar compounds led to enhanced binding affinities for target enzymes involved in cancer metabolism . This suggests that Ethyl 4-(...) could be further optimized through SBDD methodologies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Ethyl 4-{4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate
- Structural Difference : The phenyl substituent is 2,4-dimethyl instead of 4-chloro-2-methyl.
- Impact: Methyl groups (electron-donating) vs. Molecular weight (407.48 g/mol) is identical, but logP may differ due to chloro’s hydrophobicity .
Ethyl 4-[N-(4-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate
- Structural Difference : Replaces the pteridine core with a methylsulfonyl-glycyl group.
- The sulfonamide group introduces hydrogen-bonding capacity, which may enhance solubility but alter target specificity .
Piperazine-Based Analogues
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester
- Structural Difference: Propanoate ester replaces the pteridine-piperazine linkage.
- The 4-chlorophenyl group retains similar hydrophobic interactions .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
Functional Group Variations
Ethyl 4-{2-[N-(4-Chloro-2-methylphenyl)methanesulfonamido]acetyl}piperazine-1-carboxylate
- Structural Difference : Acetyl-sulfonamide side chain instead of pteridine.
- Impact: Increased polarity from sulfonamide may improve aqueous solubility but reduce membrane permeability.
Ethyl 4-[2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl]piperazine-1-carboxylate Maleate
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
- Key Trends : Chloro substituents increase logP, while carboxamides reduce it. Piperazine derivatives generally exhibit moderate solubility (20–50 µg/mL in aqueous buffers).
Q & A
Q. What synthetic routes are recommended for synthesizing Ethyl 4-(4-((4-chloro-2-methylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate?
Methodological Answer: Two primary routes are documented:
- Route 1 (Nucleophilic substitution): Reacting tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate with 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in isopropanol with p-toluenesulfonic acid at 100°C for 16 hours .
- Route 2 (Thiourea coupling): Using di(1H-imidazol-1-yl)methanethione to activate amines, followed by coupling with piperazine derivatives in tetrahydrofuran (THF) under controlled heating (40–70°C) and sonication .
Q. Table 1: Comparative Synthesis Conditions
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy: and NMR in DMSO-d confirm piperazine ring protons (δ 3.39–4.05 ppm) and carbonyl/carboxylate carbons (δ 155–181 ppm) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular weight (e.g., [M+H] = 328.1597) .
- X-ray Crystallography: SHELX programs refine crystal structures, with SHELXL handling small-molecule refinement and SHELXD/SHELXE for phasing .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Reversed-Phase Chromatography: Using TFA-modified gradients (MeCN/HO) to separate polar byproducts .
- Normal-Phase Chromatography: Ethyl acetate/hexanes with triethylamine additives reduce tailing for intermediates .
- Acid-Base Partitioning: Sodium bicarbonate washes remove acidic impurities after dichloromethane extraction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Temperature Gradients: Incremental heating (e.g., 40°C → 70°C) minimizes side reactions in thiourea coupling .
- Catalyst Screening: p-Toluenesulfonic acid enhances nucleophilic substitution efficiency vs. non-catalytic routes .
- Sonication: Homogenizes reaction mixtures, improving reagent interaction in heterogeneous systems .
Q. Table 2: Optimization Parameters
| Variable | Impact on Yield/Purity | Evidence Source |
|---|---|---|
| Sonication Duration | Reduces aggregation | |
| Solvent Polarity | Affects intermediate solubility | |
| Catalyst Equivalents | 1.2 eq p-TSA optimal for substitution |
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Control variables like buffer pH (e.g., phosphate-buffered systems at pH 5.5 ± 0.02) to ensure reproducibility .
- Target Selectivity Profiling: Use kinase/enzyme panels to differentiate off-target effects, as piperazine derivatives often interact with multiple receptors .
- Metabolite Screening: LC/MS identifies degradation products that may interfere with activity assays .
Q. How are crystallographic challenges addressed for this compound?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron sources to resolve twinning or disorder in the pteridinyl-piperazine moiety .
- Refinement Software: SHELXL handles anisotropic displacement parameters for heavy atoms (e.g., chlorine), while SHELXPRO interfaces with macromolecular datasets .
- Validation Tools: ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .
Q. How are stability studies designed under varying environmental conditions?
Methodological Answer:
- Accelerated Degradation Tests: Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4–12 weeks .
- Analytical Monitoring: Track decomposition via HPLC (C18 columns, 0.1% TFA mobile phase) and quantify impurities >0.1% .
- Compatibility Testing: Assess reactivity with excipients (e.g., MgSO, NaHCO) used in purification .
Q. How are analytical methods validated for purity assessment?
Methodological Answer:
- System Suitability: Test column efficiency (N > 2000), tailing factor (<2.0), and resolution (>1.5) using reference standards .
- Forced Degradation: Acid/alkali hydrolysis, oxidative stress (HO), and thermal degradation validate method robustness .
- Limit of Detection (LOD): Establish via signal-to-noise ratios (S/N ≥ 3) for trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
